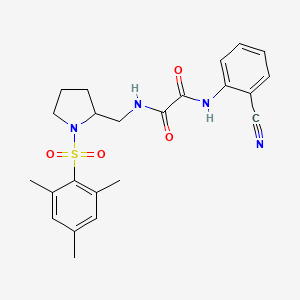

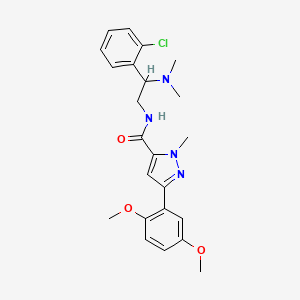

3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 3,4-Dimethoxyphenol , which is a chemical compound of the phenethylamine class . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, a related compound, 3,4-Dimethoxyphenethylamine, has been synthesized via decarboxylation in water .Molecular Structure Analysis

The molecular structure of related compounds has been studied using density functional theory (DFT) methods . Vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated in the ground state .Chemical Reactions Analysis

The reaction mechanism of related compounds involves both endothermic and exothermic processes .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, 3,4-Dimethoxyphenol has an average mass of 154.163 Da and a Monoisotopic mass of 154.062988 Da .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one, although not directly mentioned, shares structural similarities with compounds involved in the synthesis and evaluation of their biological activities. For example, compounds with dimethoxyphenyl groups have been synthesized and evaluated for antimicrobial activity and potential antiproliferative effects against cancer cells. A study synthesized 1-substituted-3-(2,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazoles and investigated their antimicrobial activity, highlighting the importance of methoxy groups in enhancing biological activity (Mohamed et al., 2006).

Cytotoxicity Against Cancer Cells

Similarly, compounds containing dimethoxy and trimethoxy indanonic spiroisoxazoline cores have been widely recognized for their antiproliferative activities. A particular study evaluated the cytotoxicity effects of Dimethoxy and Trimethoxy Indanonic Spiroisoxazolines against HepG2 cancerous liver cell line, demonstrating potent cytotoxic effects comparable to known anti-liver cancer drugs (Abolhasani et al., 2020).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its derivatives has shown significant antiproliferative activities against various cancer cells, further highlighting the potential of compounds with trimethoxyphenyl groups in the development of anticancer agents (Jin et al., 2006).

Liquid Crystal Behavior

The compound shares structural similarities with those studied for their liquid crystal behavior. For instance, the synthesis of novel non-symmetric liquid crystal dimers containing methoxyphenyl groups has been reported, emphasizing the impact of methoxy groups on liquid crystalline properties and their potential applications in materials science (Tavares et al., 2016).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that this compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner to dopamine.

Cellular Effects

Based on its structural similarity to dopamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound is an analogue of dopamine, suggesting that it may exert its effects at the molecular level through similar mechanisms .

Metabolic Pathways

It is known that this compound is an analogue of dopamine, suggesting that it may be involved in similar metabolic pathways .

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-18(2)9-12-16(13(21)10-18)17(19-20(12)3)11-6-7-14(22-4)15(8-11)23-5/h6-8H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOPLSGEKSHEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)

![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)

![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)